molecular formula C12H20O B128392 1-(1-Adamantyl)ethanol CAS No. 26750-08-3

1-(1-Adamantyl)ethanol

Cat. No. B128392
Key on ui cas rn: 26750-08-3
M. Wt: 180.29 g/mol
InChI Key: YALBLVPSPRKDJI-UHFFFAOYSA-N
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Patent
US06429314B1

Procedure details

Powdery sodium borohydride (4.8 g) was added slowly over 30 minutes to a mixture of 45.0 g of 1-acetyladamantane, 100 ml of methanol, and 20 ml of 0.1 N sodium hydroxide on a water bath. The resultant mixture was further stirred for 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the mixture. The obtained crystals were filtrated, was washed with water and was dried in vacuo to give 45.0 g of 1-(1-hydroxyethyl)adamantane. To this were added 400 ml of toluene, 4.9 g of 98% sulfuric acid, and 0.1 g of hydroquinone, and the resultant mixture was stirred for 3 hours with azeotropic distillation and dehydration. The reaction mixture was cooled, washed with saturated aqueous sodium bicarbonate and saturated sodium chloride aqueous solution, and was concentrated. The obtained concentrate was distilled to give 29.0 g (yield 72.5%) of 1-vinyladamantane (65° C./4 mm Hg).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2)(=[O:5])[CH3:4].[OH-].[Na+].Cl>O.CO>[OH:5][CH:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2)[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
FILTRATION
Type
FILTRATION
Details
The obtained crystals were filtrated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C)C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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